molecular formula C21H22N2O4S B2510842 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1705478-04-1

1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2510842
CAS No.: 1705478-04-1
M. Wt: 398.48
InChI Key: KUQYTUFMROTKEP-UHFFFAOYSA-N
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Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (CAS 1705478-04-1) is a synthetic organic compound with a molecular formula of C21H22N2O4S and a molecular weight of 398.5 g/mol . This complex molecule is built around a hybrid structure, incorporating a 1-methyl-1H-indol-3-yl group linked via an ethanone bridge to a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety . The integration of these distinct pharmacophores makes it a compound of significant interest in medicinal chemistry and anticancer research. Compounds featuring indole and sulfonyl groups in similar architectures are frequently investigated as potent inhibitors of tubulin polymerization . Such inhibitors target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to the arrest of cell division and the induction of apoptosis in cancer cells . Research on analogous structures has demonstrated exceptional potency, with some derivatives showing low nanomolar IC50 values in inhibiting the growth of cancer cell lines, including multidrug-resistant phenotypes that overexpress P-glycoprotein . The structural features of this compound suggest potential utility as a key intermediate or investigative tool in the development of novel therapeutic agents targeting cytoskeletal elements. It is supplied for research purposes to explore these and other biological mechanisms. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-22-12-15(19-5-3-4-6-20(19)22)11-21(24)23-13-18(14-23)28(25,26)17-9-7-16(27-2)8-10-17/h3-10,12,18H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQYTUFMROTKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article details its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound features:

  • An azetidine ring , which contributes to its chemical reactivity.
  • A sulfonyl group that enhances solubility and biological interactions.
  • An indole moiety , known for its role in various biological activities.

The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of approximately 346.40 g/mol.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly transpeptidases, which are crucial for bacterial cell wall synthesis. By binding to these enzymes, the compound disrupts the structural integrity of bacterial cells, leading to cell lysis and death.

Biological Activities

Preliminary research indicates that This compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Indole DerivativesCOX InhibitionDemonstrated significant anti-inflammatory effects.
Sulfonamide CompoundsAntimicrobialEffective against multiple bacterial strains.
Azetidine DerivativesEnzyme InhibitionInhibited transpeptidase activity effectively.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Key areas for future investigation include:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Mechanistic studies to clarify how structural features influence biological activity.
  • Modification studies to enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its azetidine-sulfonyl and indole-ethanone architecture. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Sulfonyl Group

  • The fluorine atom’s electronegativity may enhance metabolic stability compared to methoxy groups .
  • 4-Bromophenyl analog (CAS 1705845-78-8, ):
    The bromine atom introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce solubility. This substitution is common in probes targeting hydrophobic enzyme pockets .

Heterocyclic Core Modifications

  • Azetidine vs. Azetidine’s larger ring may better accommodate steric demands in receptor binding .
  • Indole vs. Pyrrole: Pyrrole derivatives (e.g., ) exhibit lower cannabinoid receptor affinity than indole analogs due to reduced aromatic surface area and electronic differences . The 1-methylindole in the target compound likely enhances lipophilicity and π-π stacking interactions .

Ethanone-Linked Modifications

  • JWH-201 (): This synthetic cannabinoid features a 4-methoxyphenyl-ethanone-indole structure but lacks the azetidine-sulfonyl group. Its high CB1/CB2 affinity underscores the importance of the methoxy group in receptor interactions, suggesting similar roles in the target compound .
  • 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (): The absence of azetidine and methyl substitution on indole results in simpler pharmacokinetics but possibly weaker target engagement due to reduced steric complementarity .

Structure-Activity Relationship (SAR) Insights

  • Side Chain Length and Rigidity: highlights that optimal cannabinoid activity requires 4–6 carbon side chains. The azetidine ring’s constrained geometry may mimic such chains, balancing rigidity and flexibility for receptor docking .
  • Sulfonyl Group Role :
    Sulfonyl groups improve solubility and hydrogen-bonding capacity. For example, in , sulfonyl-containing compounds showed enhanced stability in metabolic assays .
  • Indole Substitution :
    1-Methylation on indole (as in the target compound) likely reduces oxidative metabolism at the N-position, improving bioavailability compared to unmethylated analogs (e.g., ) .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Features Reference
Target Compound C₂₂H₂₃N₂O₄S 427.49 4-MeO-Ph-SO₂-azetidine, 1-Me-indole -
4-Fluorophenylsulfonyl analog C₁₉H₁₇FN₂O₃S 372.40 4-F-Ph-SO₂-azetidine, indole-1-yl
JWH-201 C₂₂H₂₅NO₂ 335.43 4-MeO-Ph-ethanone, pentylindole
1-(1H-Indol-3-yl)-2-(PhSO₂)ethanone C₁₆H₁₃NO₃S 299.34 Ph-SO₂-ethanone, unsubstituted indole

Preparation Methods

Sulfonylation of Azetidine

The azetidine ring undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride under basic conditions.

Procedure :

  • Dissolve azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
  • Add 4-methoxybenzenesulfonyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq).
  • Stir at room temperature for 12 hours.
  • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Key Parameters :

  • Base : Triethylamine or K₂CO₃.
  • Solvent : DCM or dioxane/water mixtures.
  • Yield : 78–85%.

Protection/Deprotection Strategies

To prevent side reactions during subsequent steps, the azetidine nitrogen may be protected with a tert-butoxycarbonyl (Boc) group. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM.

Synthesis of 2-(1-Methyl-1H-indol-3-yl)ethan-1-one

Friedel-Crafts Acylation

1-Methylindole undergoes Friedel-Crafts acylation with chloroacetyl chloride to introduce the ethanone moiety.

Procedure :

  • Combine 1-methylindole (1.0 eq) and chloroacetyl chloride (1.5 eq) in anhydrous DCM.
  • Add AlCl₃ (2.0 eq) gradually at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).

Key Parameters :

  • Lewis Acid : AlCl₃ or Sc(OTf)₃.
  • Yield : 65–72%.

Bromination of Ethanone

The α-position of the ethanone is brominated to generate 2-bromo-1-(1-methyl-1H-indol-3-yl)ethanone , a critical electrophile for subsequent coupling.

Procedure :

  • Dissolve 2-(1-methylindol-3-yl)ethanone (1.0 eq) in acetic acid.
  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.
  • Reflux for 3 hours.
  • Isolate via filtration and wash with cold ethanol.

Yield : 60–68%.

Coupling of Azetidine and Indole-Ethanone Fragments

Nucleophilic Substitution

The azetidine nitrogen attacks the α-bromo position of the ethanone-indole derivative in an Sₙ2 mechanism .

Procedure :

  • Combine 3-((4-methoxyphenyl)sulfonyl)azetidine (1.0 eq) and 2-bromo-1-(1-methylindol-3-yl)ethanone (1.2 eq) in DMF.
  • Add K₂CO₃ (2.0 eq) and heat at 60°C for 8 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/acetone 4:1).

Key Parameters :

  • Base : K₂CO₃ or Na₂CO₃.
  • Solvent : DMF or THF/water.
  • Yield : 55–63%.

Palladium-Catalyzed Amination (Alternative Route)

For substrates with steric hindrance, a Buchwald-Hartwig amination is employed.

Procedure :

  • Mix 3-((4-methoxyphenyl)sulfonyl)azetidine (1.0 eq), 2-bromoethanone-indole (1.1 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%) in toluene.
  • Add Cs₂CO₃ (2.0 eq) and reflux at 110°C for 12 hours.
  • Filter through Celite and purify via HPLC.

Yield : 50–58%.

Optimization and Scalability

Solvent and Temperature Effects

  • Optimal Solvent : DMF provides higher polarity for Sₙ2 reactivity.
  • Microwave Assistance : Reduces reaction time from 8 hours to 45 minutes at 120°C.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ with BINAP enhances coupling efficiency.
  • Ligand Effects : Bulky ligands (XPhos) improve selectivity for secondary amines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole-H), 7.82 (d, J = 8.8 Hz, 2H, sulfonyl-Ar), 6.97 (d, J = 8.8 Hz, 2H, sulfonyl-Ar), 4.35–4.20 (m, 4H, azetidine-CH₂), 3.87 (s, 3H, OCH₃), 3.76 (s, 3H, N-CH₃).
  • ¹³C NMR : δ 195.2 (C=O), 163.1 (SO₂-Ar), 136.5 (indole-C3), 128.9–114.7 (aromatic carbons), 55.8 (OCH₃), 49.2 (azetidine-CH₂).
  • HRMS : Calculated for C₂₁H₂₂N₂O₄S [M+H]⁺: 399.1378; Found: 399.1381.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • X-ray Crystallography : Confirms sulfonyl group geometry and azetidine ring puckering.

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